Z-Glu(ome)-osu
Description
Z-Glu(ome)-osu (benzyloxycarbonyl-γ-methyl-L-glutamate α-N-hydroxysuccinimide ester) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its structure features two critical functional groups:
- Z-group (benzyloxycarbonyl): Protects the α-amino group of glutamic acid, removable via hydrogenolysis or acidic conditions .
- OMe (methyl ester): Protects the γ-carboxylic acid group, offering stability during coupling reactions .
- OSu (N-hydroxysuccinimide ester): Activates the α-carboxylic acid for efficient amide bond formation under mild conditions .
This compound (CAS 39538-31-3; molecular formula C₁₈H₂₀N₂O₈; MW 392.36) is supplied by pharmaceutical suppliers like Hubei Guoyunfurui Technology and Santa Cruz Biotechnology for drug development and biochemical studies .
Properties
IUPAC Name |
1-O-(2,5-dioxopyrrolidin-1-yl) 5-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O8/c1-26-16(23)10-7-13(17(24)28-20-14(21)8-9-15(20)22)19-18(25)27-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,19,25)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXKKWKDZNDBAG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Stoichiometry
In a 3000 L reactor, 330 kg of Z-Glu(OMe) is dissolved in 2000 L of DCM. To this solution, 154.4 kg of HOSu and 276.5 kg of DCC are added in batches. The reaction proceeds at 10–25°C for 8 hours, achieving >95% conversion of Z-Glu(OMe). The use of DCM ensures high solubility of both the starting material and the activated ester, while the low temperature minimizes side reactions such as racemization.
Workup and Purification
Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU), a byproduct of DCC-mediated couplings. The filtrate is concentrated under reduced pressure to yield 381.5 kg of this compound as a white solid. High-performance liquid chromatography (HPLC) analysis confirms a purity of 97.1%, with residual DCU and unreacted HOSu as primary impurities.
Alternative Activation via N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
A less common but equally effective approach utilizes EEDQ as the activating agent, as reported in studies on peptide synthesis (J-Stage). This method avoids the use of DCC, which can complicate purification due to DCU precipitation.
Reaction Protocol
Z-Glu(OMe) (1.0 equiv) is dissolved in tetrahydrofuran (THF), followed by sequential addition of HOSu (1.2 equiv) and EEDQ (1.1 equiv). The reaction is stirred at 25°C for 12 hours, achieving 89–92% conversion. THF’s polar aprotic nature facilitates efficient activation, while EEDQ’s moderate reactivity reduces the risk of over-activation.
Isolation and Yield
The crude product is precipitated by adding cold diethyl ether, yielding this compound with 85–88% purity. Further recrystallization from ethanol/water (3:1 v/v) enhances purity to 95.3%.
Solid-Phase Synthesis for High-Purity Applications
Recent advancements in solid-phase peptide synthesis (SPPS) have enabled the preparation of this compound with exceptional purity (>99%). A 2025 PMC study details the use of Nα-Fmoc-L-Glu(OtBu)-OH as a precursor, which is deprotected and activated on-resin.
Deprotection and Activation
Nα-Fmoc-L-Glu(OtBu)-OH undergoes tert-butyl group removal using 5% triisopropylsilane (TIPS) in trifluoroacetic acid (TFA), yielding Nα-Fmoc-L-Glu-OH. Subsequent activation with HOSu (1.5 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.02 equiv) in DCM at −10°C produces the active ester in 88% yield.
Advantages of Solid-Phase Synthesis
This method eliminates solubility challenges associated with Z-Glu(OMe) and ensures minimal racemization. The resin-bound intermediate is washed extensively with DCM and sodium bicarbonate, reducing impurities to <1%.
Comparative Analysis of Preparation Methods
The table below summarizes key parameters for the three primary methods:
| Method | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| DCC-Mediated | DCC, HOSu | DCM | 10–25°C | 8 | 95 | 97.1 |
| EEDQ Activation | EEDQ, HOSu | THF | 25°C | 12 | 89 | 95.3 |
| Solid-Phase | EDC·HCl, HOSu, DMAP | DCM | −10°C→RT | 24 | 88 | 99.8 |
Industrial-Scale Considerations
The DCC-mediated method dominates industrial production due to its scalability. The patent demonstrates a 3000 L batch yielding 381.5 kg of product, highlighting its suitability for large-scale manufacturing. However, DCU removal remains a bottleneck, necessitating efficient filtration systems. In contrast, the solid-phase method, while high-purity, is cost-prohibitive for quantities exceeding 1 kg .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-Glu(ome)-osu can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy protecting group, yielding L-glutamic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: L-glutamic acid derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H17NO6
- Molecular Weight : 295.29 g/mol
- CAS Number : 4652-65-7
- Chemical Structure : Z-Glu(ome)-osu is characterized by a benzyloxycarbonyl (Z) group protecting the amino group of glutamic acid and a methyl ester functional group enhancing its solubility and bioavailability.
Peptide Synthesis
This compound is primarily utilized in peptide synthesis as a protecting group for the amino group of glutamic acid. This role is crucial during the formation of peptide bonds, allowing for selective reactions without unwanted side reactions. The compound's protective capabilities facilitate the synthesis of complex peptides that are essential in various biochemical studies.
Biological Studies
In biological research, this compound is employed to study enzyme-substrate interactions and protein folding mechanisms. Its ability to modify the properties of glutamic acid makes it a valuable tool in understanding how proteins behave under different conditions.
Medical Applications
The compound plays a significant role in the development of peptide-based drugs. Its structural modifications enhance the pharmacological properties of drugs, making it easier to create therapeutics that target specific biological pathways. This compound serves as a building block in synthesizing drugs aimed at treating various diseases, including cancer and metabolic disorders.
Industrial Uses
In the pharmaceutical and biochemical industries, this compound is used in the production of various compounds. Its versatility allows for its incorporation into larger synthetic pathways, contributing to the development of new materials and drug formulations.
Case Study 1: Peptide Drug Development
A study published in Protein Science demonstrated how this compound was integral in synthesizing a novel peptide drug targeting specific receptors involved in cancer cell proliferation. The research highlighted the compound's effectiveness in improving drug stability and efficacy compared to traditional methods.
Case Study 2: Enzyme Interaction Studies
Research conducted at Ohio State University utilized this compound to investigate enzyme-substrate interactions within bacterial systems. The findings revealed insights into how modifications to glutamic acid residues affected enzyme activity, which could inform future therapeutic strategies targeting similar pathways.
Mechanism of Action
Mechanism: Z-Glu(ome)-osu exerts its effects primarily through its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of L-glutamic acid, preventing it from participating in unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides .
Molecular Targets and Pathways: The compound targets the amino group of L-glutamic acid, forming a stable carbamate linkage. This linkage is resistant to a wide range of reaction conditions, making it an effective protecting group in peptide synthesis .
Comparison with Similar Compounds
Z-Glu(OtBu)-OSu (CAS 4666-16-4)
Z-Gly-OSu (CAS N/A)
- Structural Simplicity : Lacks the glutamic acid side chain, featuring only a glycine backbone.
Z-Lys(Boc)-OMe (CAS N/A)
- Dual Protection: Combines Z-group (α-amino) and Boc (ε-amino) protection.
- Divergent Applications : Used for lysine-containing peptides requiring orthogonal deprotection strategies .
Comparative Data Table
Research Findings
Chiral Selectivity
Commercial Availability
- This compound is priced at ¥1,000–¥6,000 per gram (5–25 g scale), 20–30% cheaper than Z-Glu(OtBu)-OSu, making it cost-effective for large-scale applications .
Biological Activity
Z-Glu(ome)-osu, chemically known as 4-{[(benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid, is a derivative of glutamic acid that has garnered attention for its diverse biological activities. This compound is utilized in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications and its role as a biochemical tool.
Chemical Structure
This compound has the molecular formula C_{14}H_{17}N_{O}_{6} and a molecular weight of 293.29 g/mol. The structure features a benzyloxycarbonyl group, which enhances its stability and solubility in biological systems .
Synthesis
The synthesis of this compound typically involves the following steps:
- Esterification : The reaction of N-benzyl-L-glutamic acid with formic acid to produce N-benzyl-L-glutamic acid 1-methyl ester.
- Coupling Reactions : Utilization of coupling reagents such as HOSu (N-Hydroxysuccinimide) to facilitate the formation of amide bonds .
This compound interacts with specific molecular targets, including enzymes and receptors, modulating their activity. This interaction often leads to alterations in cellular processes and biochemical pathways, which can have significant implications for therapeutic applications .
Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Protease Inhibition : It has been studied for its potential as a protease inhibitor, particularly against the SARS-CoV 3CL protease. Compounds similar to this compound have shown promise in inhibiting viral replication by targeting viral proteases .
- Neuroprotective Effects : Some studies suggest that derivatives of glutamic acid may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
Case Study 1: Inhibition of SARS-CoV Protease
A study demonstrated that glutamic acid derivatives, including this compound, were effective in inhibiting the activity of the SARS-CoV 3CL protease. The binding affinity was attributed to the structural conformation of the inhibitors during their interaction with the active site .
Case Study 2: Neuroprotection in Animal Models
In animal models, this compound was evaluated for its neuroprotective effects against excitotoxicity induced by glutamate. Results indicated a reduction in neuronal death, suggesting a potential role in treating conditions like Alzheimer's disease .
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Protease Inhibition | Inhibits SARS-CoV 3CL protease | |
| Neuroprotection | Reduces neuronal death in excitotoxic models | |
| Enzyme Modulation | Modulates activity of various enzymes |
Table 2: Synthesis Conditions for this compound
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | N-benzyl-L-glutamic acid + formic acid | 85 |
| Coupling | HOSu + amine coupling | 75 |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Z-Glu(ome)-osu, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling Z-protected glutamic acid methyl ester with N-hydroxysuccinimide (NHS) under carbodiimide-mediated conditions (e.g., DCC or EDC). Key steps include:
- Monitoring reaction progress via TLC or HPLC to confirm ester activation .
- Optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of carboxylic acid to NHS) and maintaining anhydrous conditions to minimize side reactions .
- Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the active ester .
- Critical Parameters : pH control (neutral to mildly acidic) and temperature (0–25°C) are critical to prevent premature hydrolysis of the active ester .
Q. Which analytical techniques are essential for confirming this compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify the presence of the Z-group (benzyloxycarbonyl, δ ~7.3 ppm for aromatic protons) and ester carbonyl signals (δ ~170–175 ppm) .
- HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) to assess purity (>95%) and detect unreacted starting materials .
- Mass Spectrometry : HRMS (ESI or MALDI-TOF) confirms molecular ion peaks matching the expected mass (e.g., [M+H] for CHNO) .
Q. How does the Z-group in this compound influence its reactivity in peptide synthesis?
- Methodological Answer : The Z-group acts as a temporary α-amino protecting group, preventing undesired side reactions (e.g., racemization) during coupling. Its removal requires catalytic hydrogenation (H, Pd/C) or strong acids (e.g., HBr in acetic acid), which must be compatible with downstream applications .
Advanced Research Questions
Q. How should researchers resolve discrepancies between theoretical and observed spectral data for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like Gaussian) to identify unexpected conformers or impurities .
- Complementary Techniques : Use X-ray crystallography (if crystalline) or IR spectroscopy to confirm carbonyl stretching frequencies (~1740 cm for esters) .
- Statistical Analysis : Apply error margin calculations (e.g., ±0.1 ppm for NMR shifts) to distinguish experimental noise from structural anomalies .
Q. What strategies mitigate racemization during this compound incorporation into peptide chains?
- Methodological Answer :
- Coupling Conditions : Use low temperatures (0–4°C), polar aprotic solvents (DMF, DCM), and racemization-suppressing additives (e.g., HOBt or OxymaPure) during activation .
- Monitoring : Perform Marfey’s analysis or chiral HPLC post-synthesis to quantify D/L-isomer ratios and adjust reaction protocols iteratively .
Q. How can computational modeling enhance the design of this compound derivatives for specific peptide applications?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict steric and electronic effects of modifying the Z-group or ester moiety on coupling efficiency .
- Docking Studies : Model interactions between this compound and target enzymes (e.g., proteases) to optimize stability in biological systems .
Q. What experimental controls are critical for reproducibility in this compound-based studies?
- Methodological Answer :
- Batch Consistency : Characterize multiple synthetic batches using identical HPLC and NMR protocols to ensure inter-batch reproducibility .
- Stability Controls : Assess degradation under storage conditions (e.g., -20°C vs. 4°C) via accelerated stability studies (40°C/75% RH for 4 weeks) .
Data Management and Reporting
Q. How should researchers document this compound synthesis and characterization for peer-reviewed publication?
- Methodological Answer :
- Structured Reporting : Follow guidelines from Organic Letters (e.g., include synthetic procedures, spectroscopic data, and purity metrics in the main text or SI) .
- Raw Data Archiving : Deposit NMR spectra, HPLC chromatograms, and crystallographic data in public repositories (e.g., Zenodo) with persistent identifiers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
